4-Methylbenzenesulfonic acid;1-methylpyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylbenzenesulfonic acid;1-methylpyridin-2-one is a compound that combines the properties of both 4-methylbenzenesulfonic acid and 1-methylpyridin-2-one
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-methylbenzenesulfonic acid typically involves the sulfonation of toluene using sulfuric acid. The reaction is carried out under controlled conditions to ensure the selective formation of the para-substituted product. For 1-methylpyridin-2-one, the synthesis can involve the methylation of 2-pyridone using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of 4-methylbenzenesulfonic acid often involves large-scale sulfonation processes using continuous reactors to maintain consistent product quality. The production of 1-methylpyridin-2-one can be scaled up using batch reactors with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methylbenzenesulfonic acid can undergo various reactions such as electrophilic substitution, where the sulfonic acid group can be replaced by other substituents. It can also participate in oxidation and reduction reactions. 1-Methylpyridin-2-one can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions: Common reagents for reactions involving 4-methylbenzenesulfonic acid include halogens for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions. For 1-methylpyridin-2-one, reagents such as alkyl halides and bases are commonly used for substitution reactions.
Major Products Formed: The major products formed from reactions involving 4-methylbenzenesulfonic acid include substituted benzenesulfonic acids and their derivatives. For 1-methylpyridin-2-one, the products can include various substituted pyridones depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Methylbenzenesulfonic acid;1-methylpyridin-2-one has several applications in scientific research. In chemistry, it is used as a reagent and intermediate in the synthesis of various compounds. In biology, it can be used in studies involving enzyme inhibition and protein interactions. In medicine, it has potential applications in drug development due to its ability to interact with biological targets. In industry, it is used in the production of dyes, pharmaceuticals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-methylbenzenesulfonic acid;1-methylpyridin-2-one involves its ability to interact with specific molecular targets. The sulfonic acid group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyridinone moiety can interact with nucleic acids and other biomolecules, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 4-Methylbenzenesulfonic acid
- 1-Methylpyridin-2-one
- Benzenesulfonic acid
- Pyridin-2-one
Uniqueness: 4-Methylbenzenesulfonic acid;1-methylpyridin-2-one is unique due to the combination of the sulfonic acid and pyridinone moieties in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its individual components.
Eigenschaften
CAS-Nummer |
105988-27-0 |
---|---|
Molekularformel |
C13H15NO4S |
Molekulargewicht |
281.33 g/mol |
IUPAC-Name |
4-methylbenzenesulfonic acid;1-methylpyridin-2-one |
InChI |
InChI=1S/C7H8O3S.C6H7NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-7-5-3-2-4-6(7)8/h2-5H,1H3,(H,8,9,10);2-5H,1H3 |
InChI-Schlüssel |
ZLRLSZNMNGSXHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=CC=CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.